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Compound of Interest

Compound Name: 1,2,8,9-Tetrabromo-dibenzofuran

Cat. No.: B12904876 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of 1,2,8,9-tetrabromodibenzofuran (1,2,8,9-TBDF), a member of the polybrominated

dibenzofurans (PBDFs). This document is intended to serve as a foundational resource for

researchers and professionals involved in the study of persistent organic pollutants (POPs),

their environmental fate, toxicological profiles, and potential therapeutic applications. Given the

scarcity of experimental data for this specific congener, this guide combines calculated values

with established experimental protocols and toxicological data for related compounds to

provide a thorough understanding.

Core Physicochemical Data
1,2,8,9-Tetrabromodibenzofuran is a halogenated aromatic hydrocarbon with the molecular

formula C₁₂H₄Br₄O. Due to its structure, it is expected to be a solid at room temperature with

very low volatility and water solubility. The following tables summarize the available quantitative

data for 1,2,8,9-TBDF.

Table 1: Calculated Physicochemical Properties of 1,2,8,9-Tetrabromodibenzofuran

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12904876?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12904876?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Unit Source

Molecular Weight 483.77 g/mol --INVALID-LINK--

Octanol/Water

Partition Coefficient

(log Kₒw)

6.636 dimensionless Calculated

Water Solubility (log

S)
-13.47 mol/L Calculated

McGowan's

Characteristic Volume

(Vₓ)

197.43 cm³/mol Calculated

Note: The octanol/water partition coefficient and water solubility values are calculated

estimations and should be used with the understanding that experimental verification is

required for definitive values.

While experimental data for the melting point, boiling point, and vapor pressure of 1,2,8,9-

TBDF are not readily available in the literature, data for the parent compound, dibenzofuran,

and the closely related 2,3,7,8-tetrachlorodibenzofuran are provided for context and

comparison. It is anticipated that 1,2,8,9-TBDF will have a high melting point and a very low

vapor pressure, characteristic of polyhalogenated dibenzofurans.

Table 2: Experimental Physicochemical Properties of Related Compounds

Compound Melting Point (°C) Boiling Point (°C)
Vapor Pressure (Pa
at 25°C)

Dibenzofuran 83-86 287 0.33

2,3,7,8-

Tetrachlorodibenzofur

an

227-228 Not available 1.8 x 10⁻⁶

Experimental Protocols
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The determination of the physicochemical properties of compounds like 1,2,8,9-TBDF requires

specialized and precise experimental methods due to their low solubility and volatility. The

following are summaries of standard protocols, primarily based on the OECD Guidelines for the

Testing of Chemicals, which are internationally recognized.

Melting Point Determination (OECD Guideline 102)
The melting point of a solid is the temperature at which it transitions to a liquid state at

atmospheric pressure. For a pure crystalline solid, this transition is sharp.

Methodology:

Sample Preparation: A small amount of the dry, finely powdered 1,2,8,9-TBDF is packed into

a capillary tube to a height of 2-3 mm.

Apparatus: A melting point apparatus with a heated block or an oil bath is used. The

apparatus should have a calibrated thermometer or a digital temperature sensor.

Procedure: The capillary tube is placed in the apparatus. The temperature is raised at a

steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

Observation: The temperature at which the first droplet of liquid appears and the temperature

at which the last solid particle melts are recorded as the melting range.

Water Solubility (OECD Guideline 105)
Water solubility is the maximum concentration of a substance that can dissolve in water at a

given temperature. Given the expected very low solubility of 1,2,8,9-TBDF, the column elution

method is most appropriate.

Methodology:

Apparatus: A thermostated column packed with an inert support material coated with an

excess of 1,2,8,9-TBDF. A pump to deliver a constant flow of water and a system to collect

the eluate.

Procedure: Water is passed through the column at a slow, constant flow rate to ensure

saturation. The temperature is maintained at a constant value (e.g., 25 °C).
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Analysis: The concentration of 1,2,8,9-TBDF in the collected eluate is determined using a

highly sensitive analytical technique such as gas chromatography-mass spectrometry (GC-

MS).

Equilibrium Check: The flow rate is varied to ensure that the measured concentration is

independent of the flow rate, confirming that equilibrium has been reached.

Vapor Pressure (OECD Guideline 104)
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its

condensed phases (solid or liquid) at a given temperature. For substances with very low vapor

pressure like 1,2,8,9-TBDF, the Knudsen effusion method is suitable.

Methodology:

Apparatus: A Knudsen effusion cell, which is a small, thermostated container with a small

orifice of known area. The cell is placed in a high-vacuum chamber.

Procedure: A known mass of 1,2,8,9-TBDF is placed in the cell. The rate of mass loss

through the orifice due to sublimation is measured over time at a constant temperature.

Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen

equation, which relates the rate of effusion to the vapor pressure, the area of the orifice, the

molar mass of the substance, and the temperature.

Octanol-Water Partition Coefficient (OECD Guideline
107/117)
The octanol-water partition coefficient (Kₒw) is a measure of a chemical's lipophilicity and is a

key parameter in assessing its environmental fate and bioaccumulation potential.

Methodology (Shake-Flask Method - OECD 107):

Preparation: A solution of 1,2,8,9-TBDF is prepared in either n-octanol or water. This solution

is then mixed with the other solvent in a flask.

Equilibration: The flask is shaken at a constant temperature until equilibrium is reached.
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Phase Separation: The n-octanol and water phases are separated, typically by

centrifugation.

Analysis: The concentration of 1,2,8,9-TBDF in each phase is determined by a suitable

analytical method. The Kₒw is calculated as the ratio of the concentration in the n-octanol

phase to the concentration in the aqueous phase.

Methodology (HPLC Method - OECD 117): For highly lipophilic compounds like 1,2,8,9-TBDF

(log Kₒw > 4), the HPLC method is often preferred as it is faster and can be more accurate.

Principle: The retention time of the substance on a reverse-phase HPLC column is correlated

with its log Kₒw.

Procedure: A calibration curve is generated by injecting a series of standard compounds with

known log Kₒw values and recording their retention times. 1,2,8,9-TBDF is then injected

under the same conditions, and its retention time is measured.

Calculation: The log Kₒw of 1,2,8,9-TBDF is determined from its retention time using the

calibration curve.

Signaling Pathway and Toxicological Relevance
Polybrominated dibenzofurans, like their chlorinated counterparts, are known to exert their toxic

effects primarily through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a

ligand-activated transcription factor that regulates the expression of a wide range of genes,

including those involved in xenobiotic metabolism.

The binding of 1,2,8,9-TBDF to the AhR initiates a cascade of events leading to changes in

gene expression that can result in a variety of toxic outcomes, including immunotoxicity,

reproductive and developmental effects, and carcinogenesis.
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Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for 1,2,8,9-TBDF.

Experimental and Logical Workflow
The determination of the physicochemical properties of a compound like 1,2,8,9-TBDF follows

a logical progression, starting with basic identification and moving to more complex

experimental measurements.
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Caption: Logical Workflow for Characterization of 1,2,8,9-Tetrabromodibenzofuran.

Conclusion
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This technical guide has summarized the currently available physicochemical data for 1,2,8,9-

tetrabromodibenzofuran, outlined the standard experimental protocols for their determination,

and provided context on its primary toxicological pathway. While there is a notable lack of

experimental data for this specific congener, the provided information, based on calculated

values and data from related compounds, serves as a valuable starting point for researchers.

Further experimental investigation is crucial to fully characterize the properties and associated

risks of 1,2,8,9-TBDF. The methodologies and workflows presented here provide a clear

roadmap for such future research endeavors.

To cite this document: BenchChem. [Physicochemical Properties of 1,2,8,9-
Tetrabromodibenzofuran: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12904876#physicochemical-properties-
of-1-2-8-9-tetrabromodibenzofuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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